2-Nitrophenyl a-D-galactopyranoside
Description
Biological Significance of Glycosidases in Carbohydrate Metabolism
Glycoside hydrolases, also known as glycosidases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, the linkages that join sugar molecules together. wikipedia.orgnumberanalytics.com This enzymatic action is fundamental to the breakdown of complex carbohydrates into simpler sugars that can be utilized by organisms for energy and various metabolic processes. numberanalytics.comnumberanalytics.com
The importance of glycosidases spans all domains of life. wikipedia.org In humans, these enzymes are crucial for the digestion of dietary carbohydrates like lactose (B1674315) and starch in the intestinal tract. wikipedia.orgnih.gov Within cells, they are involved in the processing of N-linked glycoproteins in the endoplasmic reticulum and Golgi apparatus, and in the degradation of carbohydrate structures within lysosomes. wikipedia.orgnih.gov Deficiencies in specific lysosomal glycosidases can lead to debilitating lysosomal storage disorders. numberanalytics.com
In plants, glycoside hydrolases are integral to cell wall metabolism, energy mobilization, and defense mechanisms. nih.gov In microorganisms, they are essential for nutrient acquisition by breaking down complex polysaccharides in their environment. wikipedia.org The diverse and critical roles of glycosidases in carbohydrate biochemistry underscore their immense biological significance. numberanalytics.comnumberanalytics.com
Evolution and Applications of Chromogenic and Fluorogenic Glycoside Substrates in Enzymatic Assays
The study of glycosidase activity has been greatly advanced by the development of synthetic substrates that produce a measurable signal upon enzymatic cleavage. The earliest methods for detecting enzyme activity were often laborious and lacked specificity. However, the introduction of chromogenic and fluorogenic substrates revolutionized enzymatic assays. nih.govnih.gov
Chromogenic substrates are compounds that are colorless until acted upon by a specific enzyme, which releases a colored product (a chromophore). taylorandfrancis.com The intensity of the color produced is proportional to the enzyme's activity and can be easily quantified using a spectrophotometer. Fluorogenic substrates operate on a similar principle, but instead of a colored product, they release a fluorescent molecule (a fluorophore), which can be detected with high sensitivity using a fluorometer. nih.gov
The development of these substrates began in the mid-20th century and has since become a cornerstone of biochemical research and clinical diagnostics. nih.gov These tools have enabled the rapid and specific detection of a wide range of enzymatic activities, facilitating everything from the diagnosis of diseases to the discovery of new enzymes. nih.govnih.gov The use of these substrates in formats like ELISA (enzyme-linked immunosorbent assay) has become widespread in many hospital laboratories. nih.govnih.gov While both types of substrates offer high sensitivity, fluorogenic assays can sometimes provide an advantage in discriminating positive results due to a higher binding ratio. nih.gov
Overview of Nitrophenyl Glycosides as Probes for Glycosidase Activity
Nitrophenyl glycosides are a prominent class of chromogenic substrates used to assay glycosidase activity. medchemexpress.com These compounds consist of a sugar molecule (the glycone) linked to a nitrophenol group (the aglycone). The glycosidic bond in these molecules is stable, but in the presence of the appropriate glycosidase, the bond is hydrolyzed, releasing the nitrophenol. oiv.int Under alkaline conditions, the released nitrophenol is converted to the nitrophenolate ion, which has a distinct yellow color that can be measured spectrophotometrically. oiv.intsigmaaldrich.com
The position of the nitro group on the phenyl ring can influence the substrate's properties. For example, p-nitrophenyl (4-nitrophenyl) derivatives are commonly used. himedialabs.comnih.gov The choice of the sugar moiety determines the specificity of the substrate for a particular glycosidase. For instance, p-nitrophenyl α-D-glucopyranoside is a substrate for α-glucosidase. sigmaaldrich.commegazyme.com
2-Nitrophenyl α-D-galactopyranoside is a specific chromogenic substrate designed to detect the activity of α-galactosidase. bioglyco.comchemicalbook.com The enzymatic cleavage of this substrate by α-galactosidase releases 2-nitrophenol (B165410). medchemexpress.com This reaction provides a direct and quantifiable measure of the enzyme's activity, making it a valuable tool in various research and diagnostic applications. bioglyco.com
Detailed Research Findings
The utility of 2-Nitrophenyl α-D-galactopyranoside as a chromogenic substrate is well-established in the scientific community. Its chemical properties make it highly suitable for enzymatic assays.
Table 1: Properties of 2-Nitrophenyl α-D-galactopyranoside
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₈ | bioglyco.com |
| Molecular Weight | 301.25 g/mol | bioglyco.com |
| Appearance | Solid or powder | bioglyco.com |
| Solubility | Soluble in water, DCM, DMF, and DMSO | bioglyco.com |
| Purity | ≥95% | bioglyco.com |
The enzymatic reaction involves the hydrolysis of the α-glycosidic bond, liberating galactose and 2-nitrophenol. The release of 2-nitrophenol can be monitored to determine the rate of the enzymatic reaction, providing insights into the enzyme's kinetics and the effect of inhibitors or activators.
Compound Information
Table 2: List of Compounds
| Compound Name | |
|---|---|
| 2-Nitrophenyl α-D-galactopyranoside | |
| 2-nitrophenol | |
| 4-nitrophenyl α-D-glucopyranoside | |
| α-D-Glucose | |
| α-galactosidase | |
| α-glucosidase | |
| Galactose | |
| Lactose | |
| p-nitrophenol |
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPCJHYPSUOFW-IIRVCBMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2 Nitrophenyl α D Galactopyranoside As a Specific Enzymatic Probe
Primary Role as a Chromogenic Substrate for α-Galactosidase Activity
The most prominent application of 2-nitrophenyl α-D-galactopyranoside is as a chromogenic substrate for the enzyme α-galactosidase. sigmaaldrich.comchemicalbook.com This enzyme catalyzes the hydrolysis of terminal α-galactosyl moieties from various glycoconjugates. The synthetic substrate mimics the natural substrates of α-galactosidase, allowing for a straightforward and measurable enzymatic assay.
Detection and Quantification of α-Galactosidase
The enzymatic assay utilizing 2-nitrophenyl α-D-galactopyranoside is based on a simple yet elegant principle. The substrate itself is colorless. biomol.com However, upon enzymatic cleavage by α-galactosidase, it is hydrolyzed into two products: D-galactose and 2-nitrophenol (B165410). sigmaaldrich.com The released 2-nitrophenol is a yellow-colored compound, and the intensity of this color, which can be measured spectrophotometrically, is directly proportional to the amount of α-galactosidase activity present in the sample. duchefa-biochemie.comcarlroth.com This method allows for the precise quantification of the enzyme's activity. bioglyco.com
The reaction can be monitored over time to determine the rate of the enzymatic reaction, providing valuable kinetic data. One unit of α-galactosidase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of p-nitrophenyl α-D-galactoside to p-nitrophenol and D-galactose per minute at a specific pH and temperature, such as pH 6.5 at 25°C. sigmaaldrich.com
Broader Utility in Assaying Glycosyl Hydrolase Activity
While its primary use is for α-galactosidase, 2-nitrophenyl α-D-galactopyranoside and its analogs are part of a larger family of nitrophenyl-based glycosides used to test the hydrolytic activity of various glycosyl hydrolases. medchemexpress.com The specificity of the assay is determined by the sugar moiety and the anomeric linkage (α or β). For instance, the β-linked version, 2-nitrophenyl β-D-galactopyranoside (ONPG), is a well-known substrate for β-galactosidase. biomol.comduchefa-biochemie.comsigmaaldrich.com
The substrate specificity of different glycosidases is a key area of research. For example, studies have shown that α-galactosidases from different sources exhibit varying degrees of activity against deoxy derivatives of p-nitrophenyl α-D-galactopyranoside, highlighting the importance of specific hydroxyl groups on the galactose ring for enzyme recognition and catalysis. nih.gov The enzyme from Paenibacillus sp. LX-20 showed high specificity for the aryl-α-galactosidic substrate, p-nitrophenyl-α-galactopyranoside, with little to no activity against substrates with β-linkages or different sugar residues. nih.gov
Applications in Screening for Lysosomal Storage Disorders: Fabry Disease
A critical application of 2-nitrophenyl α-D-galactopyranoside is in the diagnosis and screening of Fabry disease, a rare X-linked lysosomal storage disorder. youtube.commayocliniclabs.com This genetic condition is caused by a deficiency of the enzyme α-galactosidase A (GLA), leading to the accumulation of globotriaosylceramide (Gb3) in lysosomes throughout the body. youtube.comnih.gov
The enzymatic assay using 2-nitrophenyl α-D-galactopyranoside is a fundamental method for diagnosing Fabry disease in males by demonstrating a deficiency of α-galactosidase A activity in plasma or leukocytes. nih.gov The introduction of synthetic substrates like p-nitrophenyl-α-d-galactoside greatly facilitated the routine assay of α-galactosidase activity for diagnostic purposes. nih.gov It is important to note that for accurate diagnosis of Fabry disease, the assay is often performed in the presence of an inhibitor of α-galactosidase B, such as N-acetylgalactosamine, to ensure that only the activity of α-galactosidase A is measured. nih.govnih.gov
Newborn screening programs for lysosomal storage diseases, including Fabry disease, often utilize assays based on the measurement of α-galactosidase A activity in dried blood spots. nih.govnih.govnih.gov These high-throughput screening methods allow for early identification of affected individuals, which is crucial for timely intervention and management of the disease. nih.govnih.gov However, for female heterozygotes, enzymatic assays can be unreliable due to random X-chromosome inactivation, and mutation analysis of the GLA gene is necessary for a definitive diagnosis. nih.gov
Table 1: Properties of 2-Nitrophenyl α-D-galactopyranoside and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|
| 2-Nitrophenyl α-D-galactopyranoside | C₁₂H₁₅NO₈ | 301.25 | Chromogenic substrate for α-galactosidase bioglyco.com |
| p-Nitrophenyl α-D-galactopyranoside | C₁₂H₁₅NO₈ | 301.25 | Chromogenic substrate for α-galactosidase nih.govsigmaaldrich.com |
| 2-Nitrophenyl β-D-galactopyranoside (ONPG) | C₁₂H₁₅NO₈ | 301.26 | Chromogenic substrate for β-galactosidase biomol.com |
| D-Galactose | C₆H₁₂O₆ | 180.16 | Product of enzymatic hydrolysis |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | Chromogenic product of enzymatic hydrolysis |
| Globotriaosylceramide (Gb3) | C₅₁H₉₇NO₁₈ | 1048.3 | Substrate that accumulates in Fabry disease |
| N-Acetylgalactosamine | C₈H₁₅NO₆ | 221.21 | Inhibitor of α-galactosidase B |
Enzymatic Reaction Characterization and Kinetic Analysis
Spectrophotometric Detection of 2-Nitrophenol (B165410) Release
The hydrolysis of the colorless substrate, 2-Nitrophenyl α-D-galactopyranoside, by an α-galactosidase yields galactose and 2-nitrophenol. biomol.comsigmaaldrich.com The released 2-nitrophenol imparts a yellow color that can be detected and quantified. biomol.com This colorimetric change provides a direct and continuous way to monitor the progress of the enzymatic reaction.
Quantitative Measurement of Enzyme Hydrolytic Activity
The hydrolytic activity of α-galactosidase can be quantitatively measured by monitoring the rate of 2-nitrophenol formation. nih.gov The concentration of the released 2-nitrophenol is determined by measuring the absorbance of the solution at a specific wavelength, typically between 400 nm and 420 nm. biomol.commegazyme.com
A typical assay involves incubating the enzyme with a known concentration of 2-Nitrophenyl α-D-galactopyranoside in a suitable buffer system. nih.gov The reaction is allowed to proceed for a specific time at a controlled temperature, after which it is stopped, often by adding a high-pH solution like sodium carbonate. nih.gov This step halts the enzymatic reaction and ensures the 2-nitrophenol is in its phenolate (B1203915) form, which has a strong absorbance at the detection wavelength. The amount of product released is then calculated from the measured absorbance. nih.gov One unit of α-galactosidase activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute under specified conditions of pH and temperature.
Determination of Enzymatic Kinetic Parameters
Kinetic studies using 2-Nitrophenyl α-D-galactopyranoside as a substrate are fundamental to understanding the catalytic efficiency and substrate affinity of α-galactosidases. These studies allow for the determination of key kinetic parameters. nih.gov
Michaelis-Menten Kinetics: K_m and V_max Determination
The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) for many enzymes, including α-galactosidase, can be described by the Michaelis-Menten equation. By measuring the initial rate of 2-nitrophenol release at various concentrations of 2-Nitrophenyl α-D-galactopyranoside, the Michaelis constant (K_m) and maximum velocity (V_max) can be determined. nih.gov
V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
K_m is the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for the substrate; a lower K_m value indicates a higher affinity.
Kinetic parameters for α-galactosidases from various sources have been determined using nitrophenyl-α-D-galactopyranoside substrates. For example, studies on α-galactosidases from green coffee bean, Mortierella vinacea, and Aspergillus niger have utilized this approach to elucidate their kinetic properties. nih.gov
Below is an illustrative data table showing how results from such an experiment might be presented.
| Substrate Concentration (mM) [2-Nitrophenyl α-D-galactopyranoside] | Initial Velocity (V₀) (µmol/min) |
| 0.1 | 0.05 |
| 0.2 | 0.09 |
| 0.5 | 0.18 |
| 1.0 | 0.28 |
| 2.0 | 0.40 |
| 5.0 | 0.55 |
| 10.0 | 0.65 |
This is a sample data table for illustrative purposes.
Catalytic Turnover Rates (k_cat)
The catalytic turnover rate, or k_cat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate. It is a measure of the enzyme's catalytic efficiency. The value of k_cat can be calculated from V_max if the total enzyme concentration ([E]_T) is known, using the formula:
k_cat = V_max / [E]_T
This parameter is crucial for comparing the catalytic prowess of different enzymes or the same enzyme under different conditions. nih.gov
Influence of Reaction Conditions on Hydrolytic Rates
The rate of enzymatic hydrolysis of 2-Nitrophenyl α-D-galactopyranoside is significantly influenced by reaction conditions such as pH and temperature.
pH Profiles of α-Galactosidase Catalysis
The pH of the reaction medium is a critical factor affecting α-galactosidase activity. thomassci.com Each α-galactosidase has a characteristic optimal pH at which it exhibits maximum catalytic activity. The pH profile is typically determined by measuring the enzyme's activity across a range of pH values using appropriate buffers, such as citrate (B86180) buffer for acidic conditions (pH 3.0-6.0) and phosphate (B84403) buffer for neutral to slightly alkaline conditions (pH 6.0-8.0). nih.gov
For instance, some α-galactosidases show optimal activity in acidic environments, with the amount of released p-nitrophenol from a similar substrate, 4-nitrophenyl α-D-galactopyranoside, being significantly higher at pH 4.0, while no activity was detected at pH 7.0. medchemexpress.com In studies of α-galactosidase from Orobanche minor, activity was measured at both pH 5.0 and 7.0 using p-nitrophenyl-α-d-galactopyranoside as the substrate. nih.gov Deviations from the optimal pH can lead to a sharp decrease in hydrolytic rate due to changes in the ionization state of amino acid residues in the enzyme's active site or even denaturation of the enzyme.
The table below illustrates a typical pH profile for an α-galactosidase.
| pH | Relative Activity (%) |
| 3.0 | 45 |
| 4.0 | 85 |
| 4.5 | 100 |
| 5.0 | 90 |
| 6.0 | 60 |
| 7.0 | 15 |
| 8.0 | 5 |
This is a sample data table for illustrative purposes.
Temperature Dependence of Enzyme Activity
The activity of α-galactosidases is profoundly influenced by temperature. Each enzyme exhibits an optimal temperature at which its catalytic activity is highest. Below and above this temperature, the reaction rate decreases.
Studies on α-galactosidases from various sources demonstrate a range of optimal temperatures. For instance, an extracellular α-galactosidase produced by Trichoderma sp. (WF-3) shows considerable stability at elevated temperatures, retaining 72% of its activity at 60°C. nih.gov An α-galactosidase from watermelon has an optimal temperature of 60°C, while one from tomato fruit functions best at 37°C. researchgate.net Similarly, the α-galactosidase from the Antarctic bacterium Paenibacillus sp. LX-20 displays maximum activity at 45°C. nih.gov
Thermal stability is another critical characteristic. The enzyme from Paenibacillus sp. LX-20, for example, maintains over 55% of its peak activity between 30°C and 45°C. nih.gov The thermal stability of an α-galactosidase from potato was investigated by incubating the enzyme for two hours at temperatures ranging from 30 to 70 °C, providing insight into its operational limits. mdpi.com
Table 1: Optimal Temperatures for α-Galactosidases from Various Sources
| Enzyme Source | Optimal Temperature (°C) |
|---|---|
| Watermelon (Citrullus vulgaris) | 60 researchgate.net |
| Paenibacillus sp. LX-20 | 45 nih.gov |
Effects of Ionic Strength
For the α-galactosidase from Paenibacillus sp. LX-20, a study using 1 mM concentrations of various ions revealed significant inhibition. The enzyme's activity was almost completely halted by silver (Ag⁺), mercury (Hg²⁺), and copper (Cu²⁺). nih.gov These ions are known to be potent inhibitors of α-galactosidases, likely due to their interaction with essential sulfhydryl groups in the enzyme's active site. nih.gov The same enzyme was partially inhibited by iron (Fe²⁺) and nickel (Ni²⁺). nih.gov Conversely, ions such as calcium (Ca²⁺), cobalt (Co²⁺), manganese (Mn²⁺), barium (Ba²⁺), magnesium (Mg²⁺), sodium (Na⁺), and potassium (K⁺) had no significant effect on its activity. nih.gov The chelating agent EDTA also did not affect the enzyme, suggesting it may not be a metalloenzyme. nih.gov
Table 2: Effect of Metal Ions (1 mM) on the Activity of α-Galactosidase from Paenibacillus sp. LX-20
| Ion/Chemical | Relative Activity (%) | Effect |
|---|---|---|
| Control | 100 | - |
| Ag⁺ | ~0 | Complete Inhibition nih.gov |
| Hg²⁺ | ~0 | Complete Inhibition nih.gov |
| Cu²⁺ | ~5 | Strong Inhibition nih.gov |
| Fe²⁺ | ~60 | Partial Inhibition nih.gov |
| Ni²⁺ | ~75 | Partial Inhibition nih.gov |
| Ca²⁺, Co²⁺, Mn²⁺, Ba²⁺, Mg²⁺, Na⁺, K⁺ | ~100 | No Major Effect nih.gov |
Substrate Concentration Effects on Enzyme Catalysis
The rate of an enzymatic reaction is directly related to the substrate concentration, a relationship typically described by Michaelis-Menten kinetics. nih.gov This model involves two key parameters: the Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of its maximum, and the maximum velocity (Vₘₐₓ), which is the theoretical maximum rate of the reaction.
Kinetic studies using p-nitrophenyl α-D-galactopyranoside have been performed on α-galactosidases from several organisms. nih.gov The α-galactosidase from Mortierella vinacea was found to be markedly inhibited not only by high concentrations of the substrate but also by the product, galactose. nih.gov
The Kₘ and Vₘₐₓ values vary between enzymes from different sources, reflecting differences in their affinity for the substrate and their catalytic efficiency. For example, the α-galactosidase from watermelon, when assayed with p-nitrophenyl α-D-galactopyranoside, exhibited a Kₘ of 0.14 mM and a Vₘₐₓ of 0.12 U. researchgate.net A detailed study on α-galactosidases from green coffee bean, M. vinacea, and Aspergillus niger determined the kinetic parameters for the hydrolysis of p-nitrophenyl α-D-galactopyranoside, providing a basis for comparing their catalytic activities. nih.gov
Table 3: Kinetic Parameters of α-Galactosidases for p-Nitrophenyl α-D-galactopyranoside
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (units) |
|---|---|---|
| Watermelon (Citrullus vulgaris) | 0.14 researchgate.net | 0.12 U researchgate.net |
| Green Coffee Bean | Data not specified in abstract nih.gov | Data not specified in abstract nih.gov |
| Mortierella vinacea | Data not specified in abstract nih.gov | Data not specified in abstract nih.gov |
Mechanistic Investigations of Glycosidase Mediated Hydrolysis
Elucidation of Enzyme Catalytic Mechanisms Using Nitrophenyl Glycosides
Nitrophenyl glycosides, such as 2-nitrophenyl α-D-galactopyranoside (ONP-α-Gal), are invaluable tools for elucidating the catalytic mechanisms of glycosidases, including α-galactosidase. nih.gov These synthetic substrates are widely used in enzyme assays because the release of the nitrophenolate ion upon hydrolysis can be easily monitored spectrophotometrically. researchgate.net The electronic properties of the nitrophenyl group make it an excellent leaving group, which facilitates the first step of the catalytic reaction, allowing researchers to study the kinetics and individual steps of the enzymatic cycle. nih.gov
Human α-galactosidase, a member of the glycoside hydrolase family 27 (GH27), catalyzes the removal of terminal α-galactose residues from various glycoconjugates. nih.govnih.gov The study of its mechanism is crucial for understanding its role in cellular metabolism and the molecular basis of Fabry disease, a lysosomal storage disorder caused by its deficiency. nih.govnih.gov By using specifically designed nitrophenyl galactosides, such as those with fluorine substitutions, researchers can slow down certain steps of the reaction, enabling the trapping and structural characterization of reaction intermediates. nih.gov This strategy has been instrumental in providing snapshots of the enzyme's catalytic cycle at various stages. nih.gov
The general mechanism for retaining glycosidases like α-galactosidase was first proposed by Koshland and involves a double displacement reaction. nih.gov This mechanism requires two key carboxylic acid residues in the active site: one acting as a nucleophile and the other as a general acid/base catalyst. nih.gov In human α-galactosidase, these residues have been identified as Asp-170 (the nucleophile) and Asp-231 (the acid/base). rcsb.org The use of nitrophenyl glycosides helps confirm this mechanism by allowing for detailed kinetic and structural analysis of the enzyme in action. nih.gov
Proposed Reaction Intermediates and Transition States
The double displacement mechanism of α-galactosidase proceeds through several distinct stages, including two key transition states and a covalent glycosyl-enzyme intermediate. nih.gov This process ensures that the stereochemistry at the anomeric carbon is retained, meaning an α-glycoside substrate is hydrolyzed to an α-galactose product. nih.gov
The proposed steps are as follows:
Galactosylation: The reaction begins with the substrate, such as 2-nitrophenyl α-D-galactopyranoside, binding to the enzyme's active site. The general acid/base catalyst (Asp-231) protonates the glycosidic oxygen, making the nitrophenyl group a better leaving group. Simultaneously, the nucleophilic residue (Asp-170) attacks the anomeric carbon (C1) of the galactose moiety. nih.govebi.ac.uk This concerted action proceeds through a first, oxocarbenium ion-like transition state. nih.gov This leads to the formation of a covalent glycosyl-enzyme intermediate and the release of the first product, 2-nitrophenol (B165410). nih.gov
Covalent Intermediate: A transient covalent bond is formed between the anomeric carbon of the galactose and the carboxylate side chain of the nucleophilic aspartate residue. nih.gov By using modified substrates like 2,2-difluoro-α-galactopyranosides with a good leaving group, this intermediate can be stabilized and trapped for structural studies, such as X-ray crystallography. nih.gov Structural analyses of this trapped intermediate in human α-galactosidase have revealed that the sugar ring undergoes significant conformational distortion, adopting a ¹S₃ skew-boat conformation, which is crucial for the catalytic process. nih.gov
Degalactosylation: In the second phase of the reaction, the general acid/base catalyst (Asp-231), now acting as a base, deprotonates a water molecule. This activated water molecule then attacks the anomeric carbon of the covalent glycosyl-enzyme intermediate. nih.govebi.ac.uk This step proceeds through a second oxocarbenium ion-like transition state. nih.gov
Product Release: The attack by the activated water molecule cleaves the covalent bond between the galactose and the enzyme, resulting in the formation of the final product, α-galactose, with the same anomeric configuration as the substrate. The enzyme's active site is then regenerated and ready for another catalytic cycle. nih.gov
This multi-step process, with its distinct intermediates and transition states, has been mapped through a combination of structural biology, kinetics, and the use of specialized substrates. nih.gov
| Reaction Stage | Key Events | Ligand Conformation |
| Substrate Binding | Enzyme binds 2-nitrophenyl α-D-galactopyranoside. | ⁴C₁ |
| First Transition State | Nucleophilic attack by Asp-170; protonation of leaving group by Asp-231. | Oxocarbenium ion-like |
| Covalent Intermediate | Galactose is covalently linked to Asp-170; 2-nitrophenol is released. | ¹S₃ |
| Second Transition State | Nucleophilic attack by activated water; Asp-231 acts as a base. | Oxocarbenium ion-like |
| Product Release | α-galactose is released; enzyme is regenerated. | ⁴C₁ |
Substrate Structural Requirements for α-Galactosidase Recognition
The ability of α-galactosidase to recognize and hydrolyze its substrates is highly specific and depends on the precise three-dimensional structure of the sugar moiety. nih.gov The active site of the enzyme is a deep cavity contoured by loops extending from a central (α/β)₈ barrel catalytic domain. nih.govnih.gov This architecture creates a specific environment where interactions between the enzyme and the substrate dictate binding and catalysis.
Structural studies of α-galactosidase in complex with its natural substrates, such as melibiose (B213186) and raffinose, reveal that substrate binding involves direct interactions with residues from adjacent subunits in the enzyme's oligomeric structure. nih.gov For human α-galactosidase, the active site is located within a (β/α)₈ barrel domain. nih.gov Analysis of the enzyme bound to its product, galactose, has provided a clear picture of the atomic basis for substrate recognition. nih.gov The galactose moiety is stabilized at the -1 subsite through numerous hydrogen-bonding interactions with surrounding amino acid side chains and water molecules. nih.goviucr.org
Importance of Hydroxyl Group Orientation and Presence
The specific orientation and presence of hydroxyl (-OH) groups on the galactopyranoside ring are critical for substrate recognition and catalysis by α-galactosidases. nih.gov Studies using deoxy derivatives of p-nitrophenyl α-D-galactopyranoside, where specific hydroxyl groups are removed, have shed light on their individual importance for different α-galactosidases. nih.gov
The key findings from these studies are summarized below:
OH-2: The hydroxyl group at the C2 position is not universally essential. α-Galactosidases from green coffee bean, Mortierella vinacea, and Aspergillus niger were all able to hydrolyze the 2-deoxy derivative of p-nitrophenyl α-D-galactopyranoside. nih.gov In fact, the enzyme from A. niger showed very high activity towards this 2-deoxy substrate. nih.gov
OH-3 and OH-4: The hydroxyl groups at the C3 and C4 positions are crucial. For the α-galactosidases from green coffee bean and M. vinacea, the presence of both the OH-3 and OH-4 groups was found to be essential for the compound to act as a substrate. nih.gov These enzymes showed almost no activity on the 3-deoxy and 4-deoxy derivatives. nih.gov The enzyme from A. niger also requires these hydroxyls for activity. nih.gov The interaction with these hydroxyls helps to correctly position the substrate in the active site for catalysis. nih.gov
OH-6: The requirement for the hydroxyl group at the C6 position varies among different α-galactosidases. While the enzymes from green coffee bean and M. vinacea could hydrolyze the 6-deoxy substrate, the α-galactosidase from A. niger could not. nih.gov This indicates that for the A. niger enzyme, the OH-6 group is necessary for substrate recognition and/or catalysis, in addition to OH-3 and OH-4. nih.gov
These results demonstrate that the active sites of α-galactosidases are finely tuned to recognize the specific pattern of hydroxyl groups on the galactose ring. Even small changes, such as the removal of a single hydroxyl group, can dramatically affect an enzyme's ability to bind and hydrolyze the substrate.
| Enzyme Source | Hydrolysis of 2-deoxy-PNP-α-Gal | Hydrolysis of 3-deoxy-PNP-α-Gal | Hydrolysis of 4-deoxy-PNP-α-Gal | Hydrolysis of 6-deoxy-PNP-α-Gal | Essential Hydroxyl Groups |
| Green Coffee Bean | Yes | Scarcely | Scarcely | Yes | OH-3, OH-4 |
| Mortierella vinacea | Yes | Scarcely | Scarcely | Yes | OH-3, OH-4 |
| Aspergillus niger | Yes (High Activity) | No | No | No | OH-3, OH-4, OH-6 |
Isotopic Labeling Studies to Probe Glycosidic Bond Cleavage (General Nitrophenyl Glycosides Context)
Isotopic labeling is a powerful technique used to investigate the mechanisms of chemical and enzymatic reactions, including the cleavage of glycosidic bonds. nih.gov By replacing an atom in the substrate with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O), researchers can trace the fate of atoms during the reaction and measure kinetic isotope effects (KIEs). sfu.ca KIEs provide detailed information about bond-breaking and bond-forming events in the rate-determining step of a reaction and can help to characterize the structure of transition states. sfu.ca
In the context of glycosidase-mediated hydrolysis of nitrophenyl glycosides, isotopic labeling can be applied to several key positions to probe the mechanism of glycosidic bond cleavage. For example, placing an ¹⁸O label in the glycosidic oxygen of 2-nitrophenyl α-D-galactopyranoside allows for the determination of the bond cleavage pattern. Analysis of the products (galactose and 2-nitrophenol) via mass spectrometry would reveal whether the ¹⁸O atom ends up in the released nitrophenol or the newly formed hydroxyl group of the galactose. For a double displacement mechanism, the ¹⁸O would be found in the nitrophenol, confirming the cleavage of the C1-O bond.
Furthermore, KIE measurements at the anomeric carbon (¹³C or ¹⁴C) and other positions on the sugar ring can provide insight into the geometry and charge distribution of the transition state. sfu.ca These experimental KIEs can be compared with values calculated from computational models (e.g., QM/MM calculations) to validate proposed transition state structures. sfu.ca Such studies have been used to understand the nature of the transition state (e.g., its degree of Sₙ1 vs. Sₙ2 character) and how the enzyme active site stabilizes the developing positive charge on the oxocarbenium ion-like transition state. sfu.caacs.org
Synthetic Methodologies and Chemical Modifications
General Synthesis of Nitrophenyl Glycosides
The synthesis of nitrophenyl glycosides, including the 2-nitrophenyl α-D-galactopyranoside, is a cornerstone of carbohydrate chemistry, providing essential substrates for enzymatic assays and precursors for more complex molecules.
The formation of the glycosidic bond between the sugar moiety and the nitrophenol is a critical step that dictates the anomeric configuration (α or β) of the final product. wikipedia.org A common strategy involves the reaction of a fully acetylated galactose derivative, such as penta-O-acetyl-β-D-galactopyranose, with p-nitrophenol in the presence of a Lewis acid like stannic tetrachloride. researchgate.net This method, however, has been reported to be less effective when o-nitrophenol is used. researchgate.net
An alternative and often higher-yielding approach utilizes a glycosyl halide, such as tetra-O-acetyl-α-D-galactopyranosyl bromide, which is reacted with the sodium salt of o- or p-nitrophenol in a solvent like hexamethylphosphoramide (B148902) (HMPA). researchgate.net This method has proven successful for the synthesis of both o- and p-nitrophenyl α-D-glycosides. researchgate.net The choice of protecting groups on the sugar is crucial, as participating groups at the C-2 position, like an acetyl group, can influence the stereochemical outcome of the glycosylation, favoring the formation of 1,2-trans products through neighboring group participation. nih.gov For the synthesis of 1,2-cis glycosides, a non-participating group at the C-2 position is required. nih.gov
More recent advancements have focused on developing methods that avoid the need for protecting groups. One such method involves the direct conversion of reducing sugars to p-nitrophenyl (pNP) glycosides in an aqueous solution using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and a suitable base. researchgate.netnih.gov This reaction is stereoselective for sugars with a hydroxyl or acetamido group at the C-2 position, yielding the 1,2-trans pNP glycosides. researchgate.netnih.gov
Table 1: Comparison of Chemical Glycosylation Methods for Nitrophenyl Glycosides
| Method | Glycosyl Donor | Activator/Promoter | Key Features | Reference |
| Lewis Acid Catalysis | Penta-O-acetyl-β-D-galactopyranose | Stannic tetrachloride | Fair yield for p-nitrophenyl α-D-galactoside; failed for o-nitrophenol. | researchgate.net |
| Halide-based | Tetra-O-acetyl-β-D-galactopyranosyl chloride | Sodium salt of phenol (B47542) in HMPA | Good yield for both o- and p-nitrophenyl α-D-glycosides. | researchgate.net |
| Protecting-Group-Free | Reducing sugars | 2-chloro-1,3-dimethylimidazolinium chloride (DMC) | Stereoselective for 1,2-trans products; occurs in aqueous solution. | researchgate.netnih.gov |
| In situ Anomerization | Glycosyl halide | Tetrabutylammonium iodide (TBAI) | Allows for the formation of the thermodynamically less stable anomer. | wikipedia.org |
Chemo-enzymatic approaches combine the efficiency of chemical synthesis with the high stereoselectivity of enzymatic reactions to produce anomerically pure glycosides. A common strategy involves the initial chemical synthesis of an anomeric mixture (α/β) of the desired nitrophenyl glycoside. mdpi.com Subsequently, a specific glycosidase enzyme is employed to selectively hydrolyze the undesired anomer, leaving the desired anomer intact. mdpi.com
For instance, in the preparation of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside (4NP-α-GalNAc), a fungal β-N-acetylhexosaminidase from Penicillium oxalicum has been used to selectively hydrolyze the β-anomer from a chemically synthesized α/β mixture. mdpi.com This enzymatic step is highly chemo- and regioselective, and the enzyme is not inhibited by the substrate or the reaction products. mdpi.com The desired α-anomer can then be easily separated from the hydrolyzed components. mdpi.com Immobilization of the enzyme can further enhance the process by allowing for repeated use and improved stability. mdpi.com
Enzymes can also be used in a synthetic capacity through transglycosylation reactions. Here, a glycosyl donor, such as o-nitrophenyl β-D-galactoside, can transfer a galactosyl unit to an acceptor molecule in the presence of a suitable enzyme, leading to the formation of oligosaccharides. capes.gov.brnih.gov The regioselectivity of this enzymatic transfer can be influenced by the nature of the acceptor molecule. nih.gov
Design and Synthesis of 2-Nitrophenyl α-D-Galactopyranoside Analogs for Research
Analogs of 2-nitrophenyl α-D-galactopyranoside are invaluable tools for studying the active sites of enzymes and elucidating enzymatic mechanisms. By systematically modifying the structure of the sugar, researchers can probe the specific interactions between the substrate and the enzyme.
The synthesis of deoxy and azido (B1232118) derivatives of 2-nitrophenyl α-D-galactopyranoside allows for the investigation of the role of specific hydroxyl groups in enzyme binding and catalysis. The absence of a hydroxyl group (deoxy) or its replacement with an azido group can significantly alter the binding affinity and reactivity of the substrate, providing insights into the enzyme's active site architecture.
For example, the synthesis of 4-nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α- and β-D-mannopyranosides has been reported. researchgate.net These azido-sugars can serve as precursors for other derivatives or be used directly in enzymatic studies. The azido group is a versatile functional group that can be reduced to an amine or used in click chemistry for further modifications. The synthesis of such derivatives often involves multi-step procedures starting from readily available monosaccharides and employing protecting group strategies to achieve the desired regioselectivity. researchgate.net Activity-based probes incorporating functionalities like azides can be used to covalently label and identify specific enzymes in complex biological samples. nih.gov
The introduction of an acetamido group, typically at the C-2 position, provides another avenue for probing enzyme-substrate interactions. The synthesis of o-nitrophenyl 2-acetamido-2-deoxy-6-O-β-D-galactopyranosyl-α-D-galactopyranoside has been accomplished through a series of protection, glycosylation, and deprotection steps. nih.gov
A key intermediate in this synthesis is the 4,6-O-(p-methoxybenzylidene) derivative of o-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside, which allows for selective reaction at other positions. nih.gov Glycosylation of this intermediate with a protected galactosyl bromide, followed by removal of the protecting groups, yields the desired disaccharide. nih.gov The synthesis of related p-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside derivatives has also been reported, highlighting the versatility of these synthetic routes. nih.gov These acetamido-containing compounds are crucial for studying enzymes that specifically recognize N-acetylated sugars, such as N-acetylgalactosaminidases. mdpi.com
Table 2: Examples of Synthesized 2-Nitrophenyl α-D-Galactopyranoside Analogs and Their Precursors
| Analog/Precursor | Synthetic Strategy | Purpose/Application | Reference |
| 4-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-mannopyranoside | Multi-step synthesis from protected monosaccharides | Probing active site specificity, precursor for other derivatives | researchgate.net |
| o-Nitrophenyl 2-acetamido-2-deoxy-6-O-β-D-galactopyranosyl-α-D-galactopyranoside | Protection, glycosylation, deprotection sequence | Studying enzymes recognizing N-acetylated sugars | nih.gov |
| p-Nitrophenyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside | Reaction of protected galactosyl bromide with a p-nitrophenyl galactoside derivative | Investigating enzyme specificity | nih.gov |
Role as Glycosyl Donors in Oligosaccharide Synthesis (for related nitrophenyl galactopyranosides)
Nitrophenyl galactosides, particularly those with protecting groups at specific positions, serve as valuable glycosyl donors in the synthesis of complex oligosaccharides. nih.gov Their utility stems from the fact that the nitrophenyl group can act as a leaving group under appropriate activation conditions, allowing for the formation of a new glycosidic bond with a glycosyl acceptor.
For example, a 2,6-di-O-(4-methoxybenzyl) derivative of D-galactose has been used as a donor for the synthesis of α-D-galactopyranosyl-linked oligosaccharides that themselves possess an anomeric 4-nitrophenyl group. nih.gov This strategy allows for the stepwise construction of oligosaccharide chains. Similarly, the synthesis of p-nitrophenyl β-glycosides of (1→6)-β-D-galactopyranosyl-oligosaccharides has been achieved by sequentially adding protected galactose units to a p-nitrophenyl β-D-galactopyranoside acceptor. nih.gov The resulting oligosaccharide glycosides can then be used in studies of carbohydrate-binding proteins, such as antibodies. nih.gov
Advanced Applications in Biochemical and Biomedical Research
Development of High-Throughput Enzyme Assays
The unique properties of 2-Nitrophenyl α-D-galactopyranoside make it an ideal substrate for high-throughput screening (HTS) of enzyme activity. In the presence of α-galactosidase, the glycosidic bond of 2-NPαGal is hydrolyzed, releasing the colorless galactopyranoside and the yellow-colored 2-nitrophenolate anion. The intensity of this yellow color, which can be quantified spectrophotometrically, is directly proportional to the enzymatic activity. This principle forms the basis of numerous HTS assays.
These colorimetric assays are instrumental in rapidly screening large libraries of chemical compounds for their potential to inhibit or modulate the activity of specific glycosidases. scbt.com The simplicity and robustness of this method allow for its adaptation to microplate formats, enabling the simultaneous analysis of thousands of samples.
| Assay Parameter | Description |
| Substrate | 2-Nitrophenyl α-D-galactopyranoside |
| Enzyme | α-galactosidase |
| Product 1 | α-D-galactopyranose |
| Product 2 (Chromophore) | 2-nitrophenol (B165410) |
| Detection Method | Spectrophotometry (absorbance of 2-nitrophenol) |
Screening for Glycosidase Inhibitors and Modulators
A significant application of 2-NPαGal-based HTS assays is in the discovery of novel glycosidase inhibitors and modulators. Glycosidases are involved in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. By employing 2-NPαGal as the substrate, researchers can efficiently screen for compounds that either inhibit or enhance the activity of a target α-galactosidase.
In a typical screening experiment, the enzyme is incubated with a library of test compounds before the addition of 2-NPαGal. A decrease in the rate of color development compared to a control indicates the presence of an inhibitor, while an increase suggests an activator or modulator. This high-throughput approach has been pivotal in identifying lead compounds for the development of new drugs targeting diseases associated with abnormal glycosidase activity.
Exploration in Cellular Biology and Metabolism
Beyond in vitro enzyme assays, 2-Nitrophenyl α-D-galactopyranoside serves as a valuable probe for investigating complex cellular processes, including the metabolism of glycoconjugates and the mechanisms of sugar transport across cellular membranes.
Investigation of Cellular Glycoconjugate Metabolism
The metabolism of glycoconjugates, which are complex carbohydrates linked to proteins or lipids, is a fundamental area of cellular biology. Dysregulation of these metabolic pathways is implicated in numerous diseases. Chromogenic substrates like 2-NPαGal can be utilized to study the activity of specific glycosidases within cellular lysates or even in living cells, provided the substrate can be effectively delivered into the cell.
By introducing 2-NPαGal to a cellular system and measuring the subsequent production of 2-nitrophenol, researchers can gain insights into the endogenous α-galactosidase activity. This approach can be used to compare the metabolic profiles of healthy versus diseased cells or to assess the impact of genetic modifications or pharmacological agents on glycoconjugate metabolism. The synthesis of novel chromogenic substrates, including derivatives of nitrocatechol, has further expanded the toolkit for these investigations. researchgate.net
Studies on Sugar Transport Mechanisms
The transport of sugars across cellular membranes is a tightly regulated process mediated by specific transport proteins. Understanding these mechanisms is crucial for fields ranging from microbiology to human physiology. While direct studies using 2-Nitrophenyl α-D-galactopyranoside are not extensively documented, its analogs, such as p-nitrophenyl-α-galactoside, have been successfully used to probe sugar transport systems. nih.gov
For instance, studies on the melibiose (B213186) carrier in Escherichia coli have utilized p-nitrophenyl-α-galactoside as a substrate to characterize the transport kinetics and the effects of inhibitors. nih.gov Similarly, the hydrolysis of o-nitrophenyl-β-galactoside has been instrumental in developing theories of sugar transport. nih.gov Given the structural similarity, 2-NPαGal holds significant potential as a tool to investigate the specificity and kinetics of various galactoside transport proteins. By monitoring the intracellular accumulation of the chromogenic product, researchers could infer the rate and efficiency of transport.
| Transporter System | Model Organism | Substrate Analog | Key Findings |
| Melibiose Carrier | Escherichia coli | p-Nitrophenyl-α-galactoside | Substrate for the carrier; transport inhibited by Na+ and Li+ nih.gov |
| Lactose (B1674315) Permease | Staphylococcus aureus | o-Nitrophenyl-β-galactoside | Elucidation of hydrolysis and transport mechanisms nih.gov |
Biotechnological Implementations
The chromogenic properties of 2-Nitrophenyl α-D-galactopyranoside have also been harnessed for various biotechnological applications, most notably in the development of biosensors for monitoring enzyme activity.
Biosensor Development for Enzyme Activity Monitoring
Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide a measurable signal. The enzymatic conversion of 2-NPαGal into a colored product makes it an excellent candidate for the development of optical biosensors for α-galactosidase activity. The stable nature of the chromogenic product is advantageous for biosensor applications. nih.gov
In a typical biosensor design, α-galactosidase is immobilized on a solid support, such as a membrane or the surface of an electrode. When a sample containing 2-NPαGal is introduced, the enzyme catalyzes its hydrolysis, and the resulting color change is detected by an optical transducer. The magnitude of the signal is proportional to the concentration of the substrate or can be used to monitor the activity of the enzyme itself in the presence of potential inhibitors or activators. The use of the hydrolysis product of a related compound, 4-nitrophenyl-β-D-galactopyranoside, has been demonstrated in biosensor systems, highlighting the feasibility of this approach.
These biosensors offer a rapid, sensitive, and often portable means of detecting α-galactosidase activity in various settings, from clinical diagnostics to environmental monitoring.
Diagnostics and Clinical Assay Design
2-Nitrophenyl α-D-galactopyranoside is a key reagent in the design of diagnostics and clinical assays, primarily for the detection and quantification of α-galactosidase activity. As a chromogenic substrate, it enables straightforward colorimetric measurement of enzyme function. The enzymatic hydrolysis of the colorless substrate yields galactose and 2-nitrophenol, which produces a distinct yellow color that can be measured spectrophotometrically.
This principle is fundamental in assays designed to diagnose certain lysosomal storage disorders, such as Fabry disease, which is characterized by a deficiency in the enzyme α-galactosidase A. By measuring the rate of 2-nitrophenol production in patient samples (e.g., blood or tissue extracts), clinicians and researchers can determine the level of enzyme activity. Furthermore, these substrates are integral to the quality control and validation of enzyme preparations used in clinical and pharmaceutical settings, ensuring that reagents meet high standards of purity and activity. The quality management systems for manufacturing such reagents, like ISO 13485, validate their suitability for use in medical devices and diagnostics.
| Step | Description | Observation |
|---|---|---|
| 1. Incubation | The substrate, 2-Nitrophenyl α-D-galactopyranoside, is incubated with a biological sample potentially containing α-galactosidase. | The solution is initially colorless. |
| 2. Enzymatic Reaction | If α-galactosidase is present and active, it catalyzes the hydrolysis of the glycosidic bond in the substrate molecule. | The enzyme cleaves the substrate into D-galactose and 2-nitrophenol. |
| 3. Color Development | The released 2-nitrophenol imparts a yellow color to the solution. | The intensity of the yellow color is directly proportional to the amount of 2-nitrophenol produced. |
| 4. Quantification | The absorbance of the solution is measured at a specific wavelength (typically 400-420 nm) using a spectrophotometer. | The measured absorbance allows for the precise calculation of α-galactosidase activity in the sample. |
Contribution to Drug Discovery and Enzyme Replacement Therapies
The compound plays a significant role in the pipeline of drug discovery and the development of therapies for specific metabolic diseases. Its primary application is in the evaluation of treatments for lysosomal storage disorders (LSDs) where glycosidase function is impaired.
Glycosidases are crucial enzymes, and their malfunction is linked to several diseases, making them important therapeutic targets. 2-Nitrophenyl α-D-galactopyranoside is a substrate used to test the hydrolytic activity of these enzymes. A primary example is Fabry disease, an X-linked LSD resulting from a deficiency of the lysosomal enzyme α-galactosidase A. This deficiency leads to the accumulation of glycolipids in various tissues, causing severe cardiovascular, renal, and cerebrovascular complications.
Enzyme Replacement Therapy (ERT) is a major therapeutic strategy for Fabry disease, involving the administration of a recombinant form of the human α-galactosidase A enzyme. Substrates such as p-nitrophenyl-α-D-galactopyranoside (a closely related compound) are indispensable for the preclinical and clinical development of these therapies. They are used to measure the activity and stability of the recombinant enzymes and to monitor the effectiveness of the therapy in patients by assessing the restoration of enzyme function.
| Disorder | Deficient Enzyme | Primary Accumulated Substrate |
|---|---|---|
| Fabry Disease | α-Galactosidase A | Globotriaosylceramide (GL-3) |
| Gaucher Disease | β-Glucocerebrosidase | Glucocerebroside |
| Pompe Disease | Acid α-glucosidase | Glycogen |
| GM1 Gangliosidosis | β-Galactosidase | GM1 ganglioside |
Pharmacological Chaperone Therapy (PCT) represents an alternative therapeutic approach for LSDs. This strategy uses small molecules, known as pharmacological chaperones (PCs), that bind to and stabilize mutant, misfolded enzymes. This stabilization facilitates the proper trafficking of the enzyme from the endoplasmic reticulum to the lysosome, thereby increasing its residual activity.
Substrates like 2-Nitrophenyl α-D-galactopyranoside are vital tools in the discovery and development of PCs. They are frequently used in high-throughput screening (HTS) campaigns to identify potential chaperone compounds. In these assays, libraries of small molecules are tested for their ability to rescue the activity of a mutant enzyme in a cellular model. The rescued enzyme's activity is measured by its ability to hydrolyze the chromogenic substrate, with an increase in color indicating a potential therapeutic hit. PCs can be used as an alternative to ERT or in combination to enhance the stability and efficacy of the recombinant enzyme.
| Feature | Enzyme Replacement Therapy (ERT) | Pharmacological Chaperone Therapy (PCT) |
|---|---|---|
| Therapeutic Agent | Exogenous recombinant enzyme. | Small molecule that stabilizes endogenous mutant enzyme. |
| Mechanism of Action | Supplies a functional version of the deficient enzyme. | Corrects the folding and trafficking of the patient's own mutant enzyme. |
| Administration | Typically intravenous infusion. | Oral administration is often possible. |
| Applicability | Broad applicability for a specific enzyme deficiency. | Patient-specific, requires a responsive mutation that produces a misfolded but potentially active enzyme. |
Applications in Genetic Studies: Reporter Gene Assays (e.g., lacZ Activity via related substrates)
In the field of genetic studies, the related substrate 2-nitrophenyl-β-D-galactopyranoside (ONPG) is a cornerstone reagent for reporter gene assays involving the lacZ gene. The lacZ gene from Escherichia coli encodes the enzyme β-galactosidase and is one of the most widely used reporter genes in molecular biology.
Reporter gene assays link the expression of a gene of interest to the expression of the easily measurable lacZ gene. The activity of the resulting β-galactosidase is quantified by its ability to hydrolyze ONPG. The hydrolysis reaction releases the yellow 2-nitrophenol, and the color intensity provides a quantitative measure of gene expression. This system is employed in numerous applications, including the yeast two-hybrid system for studying protein-protein interactions, where the strength of the interaction correlates with the level of β-galactosidase activity measured by the ONPG assay. While the α-isomer substrate is specific for α-galactosidase, the widespread use of its β-isomer counterpart in lacZ systems highlights the broader utility of nitrophenyl-galactosides in genetic research.
| Reporter Gene | Enzyme/Protein Product | Common Substrate/Detection Method |
|---|---|---|
| lacZ | β-Galactosidase | ONPG (colorimetric), X-gal (colorimetric) |
| luc | Luciferase | Luciferin (luminescence) |
| GFP | Green Fluorescent Protein | Direct fluorescence detection (no substrate needed) |
| CAT | Chloramphenicol Acetyltransferase | Radioactive chloramphenicol and thin-layer chromatography |
Research on Glycoconjugate-Toxin Interactions (e.g., Cholera Toxin Binding via related isomers)
Nitrophenyl-galactoside isomers are valuable research tools for investigating the interactions between toxins and the carbohydrate structures (glycoconjugates) on host cell surfaces. A prominent example is the study of the cholera toxin produced by Vibrio cholerae. The B-subunit of the cholera toxin (CTB) is responsible for binding to the host cell, an essential first step for intoxication.
The primary receptor for CTB is the ganglioside GM1, a glycolipid on the surface of intestinal epithelial cells that features a terminal galactose residue. Researchers use simple, soluble molecules like 2-nitrophenyl β-D-galactopyranoside and 3-nitrophenyl α-D-galactoside as analogs of this terminal galactose. These compounds can act as competitive inhibitors, binding to the same site on the toxin as GM1. By studying these interactions, for instance using techniques like weak affinity chromatography, scientists can characterize the toxin's binding pocket and evaluate potential inhibitors. This research is foundational for developing anti-adhesion drugs that could prevent cholera infection by blocking the initial binding of the toxin to intestinal cells. Recent studies have also identified that CTB can bind to fucosylated structures, opening new avenues of research where galactose analogs remain relevant.
| Toxin | Producing Organism | Primary Host Cell Receptor |
|---|---|---|
| Cholera Toxin (CT) | Vibrio cholerae | Ganglioside GM1 (terminal galactose) |
| Heat-Labile Enterotoxin (LT) | Escherichia coli | Ganglioside GM1 (terminal galactose) |
| Shiga Toxin | Shigella dysenteriae, E. coli O157:H7 | Globotriaosylceramide (Gb3) |
| Tetanus Toxin | Clostridium tetani | Polysialogangliosides (e.g., GD1b, GT1b) |
| Botulinum Toxin | Clostridium botulinum | Polysialogangliosides and synaptic proteins |
Future Research Directions and Methodological Innovations
Integration with Structural Biology: Enzyme-Ligand Complex Co-crystallization
A significant frontier in glycosidase research lies in the detailed structural elucidation of enzyme-substrate and enzyme-inhibitor complexes through X-ray crystallography. Co-crystallization of α-galactosidases with substrate analogs like nitrophenyl-α-D-galactopyranosides provides high-resolution snapshots of the enzyme's active site during catalysis. These structural studies are instrumental in understanding the molecular basis of substrate recognition, specificity, and the conformational changes the enzyme undergoes during its catalytic cycle.
For instance, the crystal structure of a novel α-galactosidase from Pedobacter saltans (PsGal31A) has been determined in complex with p-nitrophenyl-α-D-galactopyranoside. portlandpress.com This structural data reveals the specific amino acid residues involved in binding the galactopyranosyl ring and the aglycone moiety, offering a precise map of the enzyme's active site. portlandpress.com Similarly, the structure of human α-galactosidase (α-GAL), the enzyme deficient in Fabry disease, has been solved in complex with its product, galactose, providing crucial insights into its catalytic mechanism. rcsb.org The active site is typically located within a (β/α)8 barrel domain, a common fold for many glycoside hydrolases. rcsb.orgnih.gov
Future efforts will likely focus on trapping enzymatic reactions at intermediate stages. Using modified substrates, such as difluoro-α-galactopyranosides, researchers have successfully captured a covalent intermediate of human α-galactosidase, revealing the distortion of the sugar ring into a ¹S₃ skew boat conformation midway through the reaction. nih.govresearchgate.net These detailed structural insights are invaluable for understanding the precise mechanics of catalysis and for the rational design of more potent and specific inhibitors or chaperones for therapeutic purposes.
Table 1: Examples of α-Galactosidase Structures with Ligands
| Enzyme | Ligand | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| Human α-Galactosidase | Galactose | 1R47 | 2.55 | Revealed product binding and active site architecture. rcsb.org |
| Human α-Galactosidase (D170A mutant) | Melibiose (B213186) | 3HXB | 1.90 | Captured the substrate-bound state of the enzyme. nih.gov |
| Pedobacter saltans α-Galactosidase (PsGal31A) | p-nitrophenyl-α-D-galactopyranoside | 6IXG | 2.30 | Elucidated substrate recognition in a GH31 family α-galactosidase. portlandpress.com |
Computational Chemistry and Molecular Modeling in Glycosidase Research
Computational approaches have become indispensable in complementing experimental studies of glycosidases, providing a dynamic view of enzymatic processes that are often difficult to capture experimentally.
Computational chemistry, particularly through quantum mechanics/molecular mechanics (QM/MM) methods, allows for the detailed investigation of the electronic rearrangements that occur during glycosidic bond cleavage. These theoretical studies can model the entire reaction pathway, including the formation of transient intermediates and transition states. By simulating the hydrolysis of substrates like 2-nitrophenyl α-D-galactopyranoside, researchers can calculate activation energies and dissect the roles of key active site residues, such as the catalytic nucleophile and the general acid/base. nih.gov
Structural studies of human α-galactosidase have identified two key aspartic acid residues, Asp-170 (nucleophile) and Asp-231 (acid/base), that are essential for its double displacement catalytic mechanism. rcsb.orgnih.gov Computational models built from these crystal structures can simulate the protonation states of these residues and the conformational journey of the substrate as it moves from the initial Michaelis complex, through a covalent intermediate, to the final product release. nih.govresearchgate.net These simulations provide a level of detail that is crucial for a complete understanding of the catalytic cycle.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how substrates, inhibitors, or potential drug candidates bind to the active site of a glycosidase. These methods can screen large libraries of compounds to identify potential binders and predict their binding affinity and orientation. For substrates like 2-nitrophenyl α-D-galactopyranoside, docking studies can help rationalize observed substrate specificities by comparing the predicted binding modes of different analogs.
Algorithms like ConCavity integrate evolutionary sequence conservation with structural information to more accurately predict ligand-binding pockets. nih.gov Such computational tools are crucial for guiding site-directed mutagenesis experiments to probe the function of specific residues and for the in silico design of novel pharmacological chaperones for diseases like Fabry disease, which is caused by mutations that destabilize α-galactosidase A. nih.govnih.gov
Engineering of Novel Substrate Analogs for Enhanced Specificity or Signal
The chemical structure of 2-nitrophenyl α-D-galactopyranoside can be systematically modified to create a panel of substrate analogs with tailored properties. This synthetic approach is a key strategy for probing enzyme-substrate interactions and developing improved diagnostic and research tools.
One area of investigation involves synthesizing deoxy derivatives of the substrate. A study on the hydrolysis of monodeoxy derivatives of p-nitrophenyl α-D-galactopyranoside by various α-galactosidases revealed the critical importance of specific hydroxyl groups for substrate recognition and catalysis. nih.gov For example, α-galactosidases from green coffee bean and Mortierella vinacea require the hydroxyl groups at positions 3 and 4 for activity, whereas the enzyme from Aspergillus niger also requires the hydroxyl at position 6. nih.gov Such findings provide a detailed map of the hydrogen-bonding network within the active site that is essential for binding and catalysis.
Future work will focus on creating analogs that offer enhanced sensitivity or different detection modalities. This could involve replacing the nitrophenyl group with fluorogenic or chemiluminescent reporters to increase assay sensitivity. Furthermore, substrate engineering can be used to enhance the specificity of an assay for a particular glycosidase, which is especially important when analyzing complex biological samples that may contain multiple enzymatic activities. neb.com
Expanding the Scope of Biotechnological and Medical Applications
The primary biotechnological application of 2-nitrophenyl α-D-galactopyranoside and its isomers is in colorimetric assays to detect and quantify α-galactosidase activity. medchemexpress.com These assays are fundamental in biochemistry, molecular biology, and industrial enzymology. However, the future holds potential for more sophisticated applications.
In medicine, these substrates are crucial for research into lysosomal storage disorders like Fabry disease. nih.gov They are used to measure residual enzyme activity in patient samples for diagnosis and to evaluate the efficacy of treatments such as enzyme replacement therapy. An emerging application is in high-throughput screening for novel pharmacological chaperones—small molecules that can stabilize mutant forms of α-galactosidase, allowing them to fold correctly and reach the lysosome.
Furthermore, there is potential for developing in vivo diagnostic tools. Substrate analogs could be designed to be activated only in specific cellular compartments (like the lysosome) or in the presence of disease biomarkers, providing a targeted signal for medical imaging. The development of highly specific and sensitive substrates will continue to drive innovation in both diagnostics and basic research.
Challenges and Emerging Perspectives in Glycosidase Research
Despite significant progress, several challenges remain in the field of glycosidase research. A major hurdle is understanding the complex interplay of factors that govern enzyme specificity, not just for simple substrates but for the natural, complex glycoconjugates found in vivo. The cellular environment, post-translational modifications, and the presence of other interacting proteins can all modulate enzyme activity in ways that are not captured by simple in vitro assays.
Emerging perspectives in the field are driven by advances in systems biology and high-throughput technologies. High-throughput glycomics aims to characterize the entire complement of glycans in a biological system, which presents a significant analytical challenge. nih.gov Integrating glycomic data with genomic and proteomic data will be essential for a holistic understanding of the roles of glycosidases in health and disease. mdpi.com
Another promising direction is the application of synthetic biology and directed evolution to engineer novel glycosidases with desired properties, such as enhanced stability, altered substrate specificity, or the ability to catalyze novel transglycosylation reactions for the synthesis of complex carbohydrates. mdpi.com The development of better analytical tools, including more sophisticated substrate analogs like 2-nitrophenyl α-D-galactopyranoside, will be fundamental to these efforts, enabling the rapid screening and characterization of engineered enzymes. neb.com The convergence of these advanced methodologies promises to continue expanding the frontiers of glycoscience.
Q & A
Basic Research Questions
Q. How is 2-Nitrophenyl α-D-galactopyranoside used to measure α-galactosidase activity in enzymatic assays?
- Methodological Answer : The compound acts as a chromogenic substrate. Upon hydrolysis by α-galactosidase, it releases 2-nitrophenol, which absorbs at 405–420 nm. To quantify activity, prepare a reaction mixture with 1–5 mM substrate in a buffer (e.g., citrate-phosphate, pH 4.0–5.0), incubate at 37°C, and monitor absorbance over time. Include controls without enzyme or substrate to correct for non-specific hydrolysis. Kinetic parameters (Km, Vmax) can be derived using Lineweaver-Burk plots .
Q. What storage and handling protocols are critical for maintaining the stability of 2-Nitrophenyl α-D-galactopyranoside?
- Methodological Answer : Store lyophilized powder at −20°C in a desiccator to prevent moisture-induced degradation. For working solutions, dissolve in DMSO or buffer (pH 4–6) and store at −80°C for ≤1 year. Avoid freeze-thaw cycles, as repeated phase changes may destabilize the glycosidic bond .
Q. How do researchers validate the specificity of this substrate for α-galactosidase versus other glycosidases?
- Methodological Answer : Perform cross-reactivity assays with related enzymes (e.g., β-galactosidase, α-glucosidase). Use inhibitors like 1-deoxygalactonojirimycin (specific for α-galactosidase) to confirm signal suppression. Structural analogs (e.g., 4-nitrophenyl β-D-galactopyranoside) can serve as negative controls .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data when using 2-Nitrophenyl α-D-galactopyranoside under varying pH conditions?
- Methodological Answer : Contradictions often arise from pH-dependent enzyme stability or substrate solubility. Pre-incubate the enzyme at target pH levels for 30 minutes to assess stability. For solubility issues, use co-solvents (e.g., 5% DMSO) and validate with HPLC to confirm substrate integrity. Adjust buffer ionic strength (e.g., 50–150 mM NaCl) to mitigate electrostatic interference .
Q. What synthetic strategies optimize the yield of 2-Nitrophenyl α-D-galactopyranoside for large-scale enzymatic studies?
- Methodological Answer : Enzymatic synthesis using galactosidases in reverse hydrolysis (60°C, 72 hours, 50% galactose in DMSO) achieves ≥98% purity. For chemical synthesis, protect galactose hydroxyl groups with acetyl or benzyl groups, then couple with 2-nitrophenol via trichloroacetimidate activation. Purify via silica gel chromatography (heptane/acetone 3:7) .
Q. How do researchers analyze structural modifications of 2-Nitrophenyl α-D-galactopyranoside to enhance its utility in probing enzyme mechanisms?
- Methodological Answer : Introduce isotopic labels (e.g., ¹³C at the anomeric carbon) for NMR-based tracking of hydrolysis. Fluorogenic derivatives (e.g., replacing nitro with trifluoromethyl groups) enable fluorescence resonance energy transfer (FRET) assays. Compare kinetic data with analogs like 2-chloro-4-nitrophenyl-α-D-glucopyranoside to study electronic effects on enzyme binding .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
